Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
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Overview
Description
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is a heterocyclic organic compound with the molecular formula C₁₄H₁₂N₂O₆SNa and a molecular weight of 358.301710 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 3-methyl-5-hydroxybenzoic acid. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted aromatic compounds .
Scientific Research Applications
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological pathways. The sulfonate group enhances its solubility and facilitates its interaction with aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
- Sodium p-((5-(3-acetamidophenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulfonate
- Disodium 4-amino-5-hydroxy-3,6-bis((4-hydroxyphenyl)azo)naphthalene-2,7-disulfonate
Uniqueness
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is unique due to its specific structural features, such as the presence of both a sulfonate and an azo group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high solubility and vibrant coloration .
Properties
CAS No. |
94386-28-4 |
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Molecular Formula |
C14H11N2NaO6S |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
sodium;4-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1 |
InChI Key |
NLMDKRTVJRKEPE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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